molecular formula C7H16ClN B1357493 N-cyclopentyl-N-ethylamine hydrochloride CAS No. 1177860-04-6

N-cyclopentyl-N-ethylamine hydrochloride

Cat. No. B1357493
M. Wt: 149.66 g/mol
InChI Key: ZVPOLHUNQBAUME-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-ethylamine hydrochloride is a chemical compound with the molecular formula C7H15N•HCl . Its molecular weight is 149.66 . It is used for research purposes .


Synthesis Analysis

The synthesis of amines like N-cyclopentyl-N-ethylamine hydrochloride can be achieved through several methods. One common method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Another method involves the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular structure of N-cyclopentyl-N-ethylamine hydrochloride consists of a cyclopentyl group (a five-membered ring of carbon atoms), an ethyl group (a two-carbon chain), and an amine group (a nitrogen atom with a lone pair of electrons), along with a hydrochloride group .


Chemical Reactions Analysis

Amines, such as N-cyclopentyl-N-ethylamine hydrochloride, are known to react with acids to produce ammonium ions . The amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .

Scientific Research Applications

1. Chemical Capture and Absorption

N-cyclopentyl-N-ethylamine hydrochloride has been studied in the context of deep eutectic solvents. In a study by Jiang et al. (2020), ethylamine hydrochloride was found to form a new type of deep eutectic solvent with low viscosity, which showed high capacities for ammonia absorption even at low pressures (Jiang et al., 2020).

2. Synthesis of Tritium-labeled Compounds

In pharmaceutical research, tritium-labeled ethylamine hydrochloride has been synthesized for human ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This process, described by Hong et al. (2008), involves multiple steps leading to the production of tritium-labeled compounds for research purposes (Hong et al., 2008).

3. Antibacterial Activity

The antibacterial activities of ethylamine hydrochloride derivatives have been explored. Xie et al. (2007) synthesized ethylamine hydroxyethyl chitosan and tested its antibacterial effectiveness against Escherichia coli (Xie et al., 2007).

4. Efficient Synthesis Methods

New methods for synthesizing compounds related to N-cyclopentyl-N-ethylamine hydrochloride have been developed. Novakov et al. (2011) described an efficient method for synthesizing N-(3-phenylbicyclo[2.2.1]-yl)-N-ethylamine hydrochloride, highlighting advancements in chemical synthesis techniques (Novakov et al., 2011).

5. Pharmaceutical Applications

The synthesis and characterization of pharmaceutical compounds involving ethylamine hydrochloride have been researched. For example, the dopamine agonist Ropinirole hydrochloride, which includes an ethylamine side chain, has been studied for its structural and functional properties (Ravikumar & Sridhar, 2006).

6. Nanocomposite and Antimicrobial Applications

In the field of nanotechnology, N-cyclopentyl-N-ethylamine hydrochloride derivatives have been utilized in the development of functional nanocomposite aerogels with applications in oil/water separation and antibacterial activities (Zhang et al., 2019).

properties

IUPAC Name

N-ethylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-8-7-5-3-4-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPOLHUNQBAUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-ethylamine hydrochloride

CAS RN

1177860-04-6
Record name Cyclopentanamine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177860-04-6
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Record name N-ethylcyclopentanamine hydrochloride
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